Oleoyl coenzyme A lithium salt

Catalog No.
S1776691
CAS No.
188824-37-5
M.F
C39H64Li4N7O17P3S
M. Wt
1055.714
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleoyl coenzyme A lithium salt

CAS Number

188824-37-5

Product Name

Oleoyl coenzyme A lithium salt

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C39H64Li4N7O17P3S

Molecular Weight

1055.714

InChI

InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1

InChI Key

OITFSDVCTCHDHP-FGBQLYJKSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Substrate for Enzyme Studies:

One primary application of Oleoyl-CoA lithium salt is as a substrate for studying enzymes involved in fatty acid metabolism. Its structure includes oleic acid (a monounsaturated fatty acid) linked to coenzyme A. This allows researchers to investigate the activity and specificity of enzymes like acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) involved in cholesterol esterification. [Source: Santa Cruz Biotechnology - ]

Investigating Fatty Acid Biosynthesis:

Oleoyl-CoA plays a crucial role in the biosynthesis of specific lipids. Researchers can utilize Oleoyl-CoA lithium salt to study the pathways involved in the production of 1-alkyl-2,3-diacylglycerol (ADG) and very long-chain monounsaturated fatty acids. By understanding these processes, scientists can gain insights into cellular fat metabolism and potential therapeutic targets. [Source: Sigma-Aldrich - ]

Potential Modulator of Ion Channels:

Studies suggest that Oleoyl-CoA might activate sulfonylurea receptor 1 (SUR1), a protein linked to ATP-sensitive potassium channels (KATP channels) in Xenopus oocytes. KATP channels play a vital role in regulating insulin secretion and blood sugar levels. Further research is needed to explore the potential implications of this finding for diabetes and related conditions. [Source: MedChemExpress - ]

Metabolite Identification:

Oleoyl-CoA has been identified as a metabolite in both Escherichia coli and mice. This finding allows researchers to study metabolic pathways in these organisms and gain insights into their overall physiology. [Source: MedChemExpress - ]

Oleoyl coenzyme A lithium salt is a derivative of coenzyme A, specifically an acyl-CoA compound where oleic acid is the acyl group. Its chemical formula is C₃₉H₆₄Li₄N₇O₁₇P₃S, and it has a CAS number of 188824-37-5. This compound appears as a clear, colorless solution when dissolved in water at a concentration of 5% and has a maximum absorption wavelength (λmax) ranging from 257 to 259 nm . Oleoyl coenzyme A lithium salt plays a crucial role in various biochemical pathways, acting primarily as an acyl group carrier in lipid metabolism.

Oleoyl-CoA plays a vital role in cellular metabolism, particularly fatty acid metabolism. It functions as a substrate for various enzymes involved in:

  • Fatty acid activation: Oleoyl-CoA formation activates oleic acid for further metabolism like synthesis of triglycerides or cholesterol esters.
  • Fatty acid oxidation: In mitochondria, Oleoyl-CoA undergoes beta-oxidation, a stepwise breakdown to generate energy (ATP).
  • Regulation: Oleoyl-CoA levels can influence gene expression and protein activity related to lipid metabolism.

While extensive safety data is unavailable, some general precautions are recommended when handling Oleoyl-CoA lithium:

  • Wear personal protective equipment like gloves and eye protection to avoid skin and eye contact.
  • Handle in a well-ventilated area due to the potential for formation of volatile breakdown products.
  • Follow proper disposal procedures for biological materials.
, primarily involving the transfer of the oleoyl group to various substrates. It is a substrate for enzymes such as:

  • Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), which catalyzes the esterification of cholesterol.
  • Acyl-CoA dehydrogenases, which are involved in fatty acid oxidation.

These reactions are vital for lipid metabolism and energy production within cells .

The biological activity of oleoyl coenzyme A lithium salt is significant in metabolic processes. It functions as an acyl donor in lipid biosynthesis and is involved in the regulation of fatty acid metabolism. Studies indicate that it may influence cellular signaling pathways and gene expression related to lipid metabolism and energy homeostasis . Additionally, it has been used to investigate the specificity and kinetics of various enzymes, providing insights into metabolic regulation.

Oleoyl coenzyme A lithium salt can be synthesized through several methods:

  • Direct Acylation: Coenzyme A can be directly acylated using oleic acid in the presence of activating agents.
  • Enzymatic Synthesis: Enzymes such as acyl-CoA synthetases can catalyze the formation of oleoyl coenzyme A from oleic acid and coenzyme A.
  • Chemical Modification: The sodium or potassium salts of oleoyl coenzyme A can be converted to their lithium counterparts through ion exchange methods .

Oleoyl coenzyme A lithium salt has diverse applications in biochemical research:

  • Metabolic Studies: It is employed to study lipid metabolism and enzyme kinetics.
  • Pharmaceutical Research: The compound is used in drug development targeting metabolic disorders.
  • Biotechnology: It serves as a substrate for producing bioactive lipids and other metabolites in microbial fermentation processes .

Research on oleoyl coenzyme A lithium salt has revealed its interactions with various proteins and enzymes involved in lipid metabolism. Notably, it has been shown to modulate the activity of cholesterol acyltransferases, influencing cholesterol homeostasis. Interaction studies have also explored its role in signaling pathways related to energy balance and metabolic health .

Oleoyl coenzyme A lithium salt belongs to a class of compounds known as acyl-coenzyme A derivatives. Here are similar compounds along with their unique characteristics:

Compound NameUnique Characteristics
Palmitoyl Coenzyme ADerived from palmitic acid; involved in fatty acid synthesis.
Stearoyl Coenzyme ADerived from stearic acid; plays a role in membrane fluidity.
Myristoyl Coenzyme ADerived from myristic acid; important for protein modification.
Linoleoyl Coenzyme AContains linoleic acid; involved in polyunsaturated fatty acid metabolism.

Oleoyl coenzyme A lithium salt stands out due to its specific role in regulating cholesterol metabolism and its unique fatty acid chain structure, which influences its interaction with enzymes compared to other acyl-CoA derivatives .

Dates

Modify: 2023-08-15

Explore Compound Types